(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
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Description
The compound with the complex name is a peptide-based macrocycle . It contains multiple amino acid residues, benzyl groups, and other functional moieties. The intricate structure suggests potential biological activity or therapeutic relevance.
Synthesis Analysis
The synthesis of this compound likely involves a series of chemical reactions, including peptide coupling , benzyl protection/deprotection , and cyclization . Detailed synthetic pathways would need to be explored in relevant literature.Molecular Structure Analysis
The compound’s molecular structure consists of a cyclic backbone formed by the peptide bonds and sulfur atoms. The benzyl groups are attached to specific positions, contributing to its overall shape and properties.Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as hydrolysis , oxidation , or reduction , depending on the functional groups present. Investigating its reactivity and stability is crucial.Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- pH Dependence : Assess how its properties change with pH.
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Due to its complexity, proper handling and protective measures are essential.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Clinical Trials : If promising, consider preclinical and clinical studies.
properties
IUPAC Name |
(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H92N18O16S2/c1-40(93)60-71(104)87-54(28-44-20-10-5-11-21-44)69(102)91-61(41(2)94)72(105)88-58(36-92)70(103)89-59(73(106)107)38-109-108-37-49(75)62(95)82-57(31-47-35-76-39-78-47)68(101)85-55(29-45-32-79-80-33-45)66(99)84-52(26-42-16-6-3-7-17-42)64(97)83-53(27-43-18-8-4-9-19-43)65(98)86-56(30-46-34-77-50-23-13-12-22-48(46)50)67(100)81-51(63(96)90-60)24-14-15-25-74/h3-13,16-23,32-35,39-41,49,51-61,77,92-94H,14-15,24-31,36-38,74-75H2,1-2H3,(H,76,78)(H,79,80)(H,81,100)(H,82,95)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,104)(H,88,105)(H,89,103)(H,90,96)(H,91,102)(H,106,107)/t40-,41-,49+,51+,52+,53+,54+,55?,56-,57+,58+,59+,60?,61?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULQTIPKOHNPEZ-JJEOTEJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H92N18O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1541.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
CAS RN |
68463-41-2 |
Source
|
Record name | Wy 41747 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068463412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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